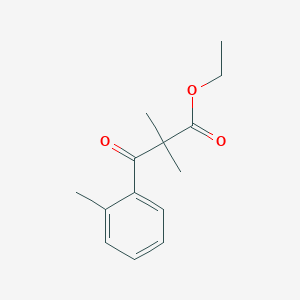

Ethyl 2,2-dimethyl-3-oxo-3-(o-tolyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2,2-dimethyl-3-oxo-3-(o-tolyl)propanoate is an organic compound with the molecular formula C14H18O3. It is a β-keto ester, which means it contains both a ketone and an ester functional group. This compound is often used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-dimethyl-3-oxo-3-(o-tolyl)propanoate can be synthesized through various methods. One common route involves the reaction of ethyl acetoacetate with o-tolualdehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via an aldol condensation followed by esterification to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-3-oxo-3-(o-tolyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Amides or esters with different alkyl groups.

Scientific Research Applications

Ethyl 2,2-dimethyl-3-oxo-3-(o-tolyl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2,2-dimethyl-3-oxo-3-(o-tolyl)propanoate involves its reactivity as a β-keto ester. The compound can participate in various chemical reactions due to the presence of both the ketone and ester functional groups. These reactions often involve nucleophilic attack on the carbonyl carbon, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 3-oxo-3-(m-tolyl)propanoate

- Ethyl 3-oxo-3-(p-tolyl)propanoate

- Ethyl 2-(2-methylbenzoyl)acetate

Uniqueness

Ethyl 2,2-dimethyl-3-oxo-3-(o-tolyl)propanoate is unique due to the presence of the o-tolyl group, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect the compound’s physical properties and its applications in various fields.

Biological Activity

Ethyl 2,2-dimethyl-3-oxo-3-(o-tolyl)propanoate is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, interaction with biological targets, and potential applications in drug development.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₁₈O₃. Its structure includes a propanoate backbone with a ketone functional group and an o-tolyl group, which contributes to its hydrophobic characteristics. The presence of two methyl groups at the 2-position enhances its reactivity and potential utility in various applications, particularly in organic synthesis and pharmaceuticals.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These methods allow for efficient production in laboratory settings, making it accessible for further biological studies. The synthetic routes often focus on maintaining the integrity of the ketone and ester functional groups while introducing the aromatic moiety.

1. Interaction with Biological Targets

Preliminary investigations into the biological activity of this compound suggest that it may interact with various enzymes involved in metabolic pathways. These interactions could influence drug metabolism and efficacy, making it a candidate for further exploration in drug design.

2. Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against a range of microorganisms, including bacteria and fungi . This suggests that this compound may also possess similar antimicrobial effects.

3. Anticancer Potential

The compound's structural features may confer anticancer properties as well. A study highlighted that certain derivatives with similar structures exhibited selective cytotoxicity against various cancer cell lines . This raises the possibility that this compound could be developed as a novel anticancer agent.

Case Studies

Several case studies have explored the biological effects of compounds related to this compound:

- Anticancer Activity : In vitro studies demonstrated that compounds with similar functional groups induced apoptosis in cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal adenocarcinoma). The effectiveness was measured using MTT assays to assess cell viability after treatment with various concentrations of these compounds .

- Antimicrobial Studies : Compounds exhibiting structural similarities showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The efficacy was evaluated through disc diffusion methods and minimum inhibitory concentration (MIC) assays .

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₄H₁₈O₃ | Ketone adjacent to aromatic ring | Potential antimicrobial/anticancer |

| Ethyl 3-oxo-3-(m-tolyl)propanoate | C₁₃H₁₈O₃ | Lacks one methyl group; simpler structure | Moderate antimicrobial |

| Methyl 3-oxo-3-(o-tolyl)propanoate | C₁₂H₁₄O₃ | Methyl ester variant; different esterification | Limited activity |

Properties

Molecular Formula |

C14H18O3 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

ethyl 2,2-dimethyl-3-(2-methylphenyl)-3-oxopropanoate |

InChI |

InChI=1S/C14H18O3/c1-5-17-13(16)14(3,4)12(15)11-9-7-6-8-10(11)2/h6-9H,5H2,1-4H3 |

InChI Key |

MEGHJRVFVDFBOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C)C(=O)C1=CC=CC=C1C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.